molecular formula C15H17NO B8504878 N-(2-phenoxyethyl)-m-toluidine

N-(2-phenoxyethyl)-m-toluidine

Cat. No. B8504878
M. Wt: 227.30 g/mol
InChI Key: QQXFKGYREUKASY-UHFFFAOYSA-N
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Patent
US04067903

Procedure details

138 parts of phenylglycol, 214 parts of m-toluidine and 15 parts of diphenyl phosphite are mixed whilst stirring. The reaction is carried out using the method described in Example 9. 193 parts of N-(2-phenoxyethyl)-m-toluidine, corresponding to a yield of 85% of theory, are obtained at a boiling point of 186° - 192° C/5 mm Hg.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]1[CH:6]=[CH:5][C:4]([O:7][CH2:8][CH2:9]O)=[CH:3][CH:2]=1.[NH2:11][C:12]1[CH:17]=[CH:16][CH:15]=[C:14]([CH3:18])[CH:13]=1.P([O-])(OC1C=CC=CC=1)OC1C=CC=CC=1>>[O:7]([CH2:8][CH2:9][NH:11][C:12]1[CH:17]=[CH:16][CH:15]=[C:14]([CH3:18])[CH:13]=1)[C:4]1[CH:5]=[CH:6][CH:1]=[CH:2][CH:3]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC=C(C=C1)OCCO
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=CC(=CC=C1)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(OC1=CC=CC=C1)(OC1=CC=CC=C1)[O-]

Conditions

Stirring
Type
CUSTOM
Details
whilst stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
O(C1=CC=CC=C1)CCNC1=CC(=CC=C1)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 85%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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